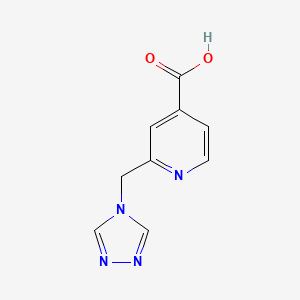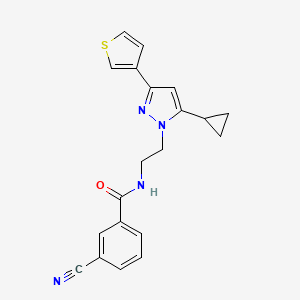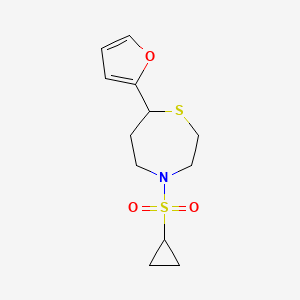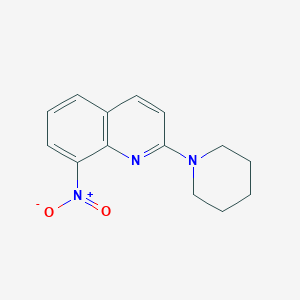
2-Methyl-3-piperidin-1-ylaniline;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-3-piperidin-1-ylaniline;dihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 263.21.Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C12H20Cl2N2 and a molecular weight of 263.21. More detailed properties like melting point, boiling point, and density were not found in the search results.Mecanismo De Acción
2-Methyl-3-piperidin-1-ylaniline;dihydrochloride acts as a reversible inhibitor of MAO by binding to the active site of the enzyme. It has been shown to be selective for MAO-A over MAO-B, which is important in the treatment of depression as MAO-A is primarily responsible for the metabolism of serotonin. The inhibition of MAO by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain, which has been shown to have antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which has been implicated in the treatment of depression. This compound has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which has been attributed to its antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-3-piperidin-1-ylaniline;dihydrochloride has several advantages for use in lab experiments. It is a potent and selective inhibitor of MAO-A, which makes it useful for studying the role of MAO in various physiological and pathological conditions. This compound is also readily available and relatively inexpensive. However, there are some limitations to the use of this compound in lab experiments. It has been shown to have some toxic effects on cells in vitro, which may limit its use in certain experiments. Additionally, the effects of this compound on other enzymes and pathways in the brain have not been fully characterized, which may limit its specificity in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-piperidin-1-ylaniline;dihydrochloride. One area of interest is the development of more selective MAO inhibitors with fewer side effects. Another area of interest is the role of MAO in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Additionally, the effects of this compound on other neurotransmitter systems in the brain, such as the glutamate and GABA systems, warrant further investigation.
Métodos De Síntesis
The synthesis of 2-Methyl-3-piperidin-1-ylaniline;dihydrochloride involves the reaction of 2-methyl-3-piperidinone with aniline in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain this compound in its dihydrochloride form. The purity of this compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-Methyl-3-piperidin-1-ylaniline;dihydrochloride has been extensively used in scientific research to study the role of MAO in various physiological and pathological conditions. MAO is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain, which has been implicated in the treatment of depression and other psychiatric disorders.
Propiedades
IUPAC Name |
2-methyl-3-piperidin-1-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14;;/h5-7H,2-4,8-9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGKJVRQGNAYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2900963.png)
![4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B2900964.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-(pyren-1-yloxy)butanoic acid](/img/structure/B2900966.png)
![({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2900970.png)
![3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2900971.png)
![2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one](/img/structure/B2900974.png)
![3-[Chloro(difluoro)methyl]aniline](/img/structure/B2900975.png)

